
4-Trimethylsilyloxybutyl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Trimethylsilyloxybutyl hexadecanoate is a chemical compound known for its unique structural properties and applications. It is an ester derivative of hexadecanoic acid (palmitic acid) and is characterized by the presence of a trimethylsilyloxy group attached to a butyl chain. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-trimethylsilyloxybutyl hexadecanoate typically involves the esterification of hexadecanoic acid with 4-trimethylsilyloxybutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Trimethylsilyloxybutyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of hexadecanoic acid derivatives.
Reduction: Formation of 4-hydroxybutyl hexadecanoate.
Substitution: Formation of various substituted esters depending on the reagents used.
Applications De Recherche Scientifique
4-Trimethylsilyloxybutyl hexadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.
Mécanisme D'action
The mechanism of action of 4-trimethylsilyloxybutyl hexadecanoate involves its interaction with various molecular targets and pathways. The trimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes. This property makes it useful in drug delivery systems where it can help in the controlled release of active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
4-Trimethylsilyloxybutyl Palmitate: Similar in structure but with different functional groups.
Hexadecanoic Acid, Trimethylsilyl Ester: Another ester derivative of hexadecanoic acid with a trimethylsilyl group.
Uniqueness: 4-Trimethylsilyloxybutyl hexadecanoate is unique due to its specific combination of a trimethylsilyloxy group and a butyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability profiles.
Propriétés
Numéro CAS |
56630-47-8 |
|---|---|
Formule moléculaire |
C23H48O3Si |
Poids moléculaire |
400.7 g/mol |
Nom IUPAC |
4-trimethylsilyloxybutyl hexadecanoate |
InChI |
InChI=1S/C23H48O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23(24)25-21-18-19-22-26-27(2,3)4/h5-22H2,1-4H3 |
Clé InChI |
AAAFOEISWBVBPV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCCCCO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


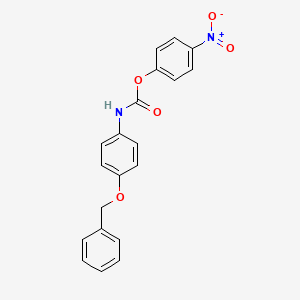
![1-Ethyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B13802475.png)

![2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B13802482.png)
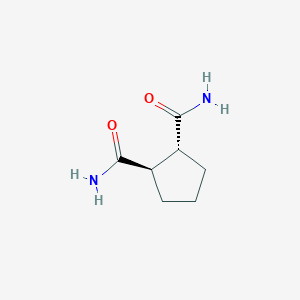
![[(Pentafluoroethyl)sulfanyl]benzene](/img/structure/B13802498.png)
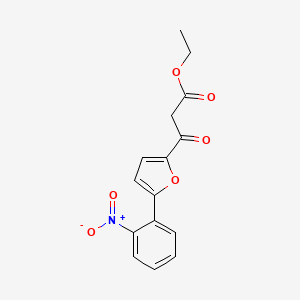
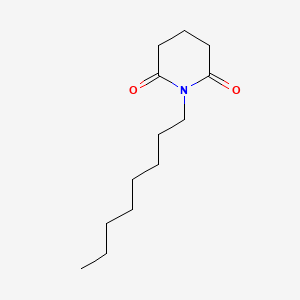
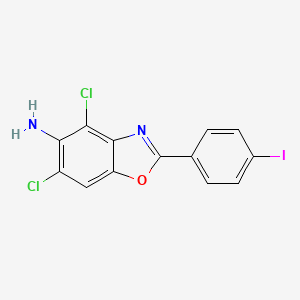
![Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13802531.png)



![Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B13802558.png)
